

2-Methoxy-5-methylbenzoyl Chloride: Technical Profile & Synthetic Guide[1]

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Compound of Interest

Compound Name: 2-Methoxy-5-methylbenzoyl chloride

CAS No.: 25045-35-6

Cat. No.: B1339918

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Executive Summary

2-Methoxy-5-methylbenzoyl chloride (CAS: 25045-35-6) is a specialized acyl chloride intermediate derived from p-cresotic acid.[1][2] While less ubiquitous than its 5-chloro (metoclopramide precursor) or 5-sulfamoyl (sulpiride precursor) analogs, it serves as a critical probe molecule in Medicinal Chemistry.[1] It is primarily utilized to synthesize 5-methyl-substituted benzamides, allowing researchers to evaluate the steric vs. electronic contributions of the 5-position substituent in dopamine

receptor antagonists (orthopramides).[1]

This guide details the historical emergence of this scaffold, its physicochemical properties, and a validated manufacturing protocol for high-purity isolation.[1]

Part 1: Historical Genesis & Medicinal Chemistry

Context

The "Orthopramide" Revolution

The history of **2-methoxy-5-methylbenzoyl chloride** is inextricably linked to the discovery of Orthopramides (substituted benzamides).[1] In the 1960s, Louis Justin-Besançon and C.

Laville at Laboratoires Delagrange initiated a program to improve procainamide's anti-emetic properties while reducing its cardiac effects.[1]

This led to the discovery of Metoclopramide (Reglan), which defined the pharmacophore required for

antagonism:

- A benzamide core.[1][3][4]
- A 2-methoxy group (essential for intramolecular hydrogen bonding with the amide NH, locking the conformation).[1]
- A substituent at the 5-position.[1][3][4][5][6][7]

The Role of the 5-Methyl Analog

While the 5-chloro substituent (Metoclopramide) and 5-sulfamoyl group (Sulpiride/Tiapride) became market leaders, the 5-methyl analog—derived from **2-methoxy-5-methylbenzoyl chloride**—played a vital role in Structure-Activity Relationship (SAR) studies.[1]

- Steric Probe: The methyl group (van der Waals radius) is sterically similar to chlorine () but electronically distinct (weakly electron-donating vs. electron-withdrawing).[1]
- Receptor Mapping: By synthesizing 5-methyl benzamides, researchers could isolate the steric requirements of the receptor pocket from the electronic effects, proving that the "orthopramide effect" was partly driven by the lipid solubility and steric bulk at the 5-position.[1]

Part 2: Chemical Identity & Properties[2][8][9][10]

Physicochemical Profile

The molecule is an acyl chloride, making it highly electrophilic and moisture-sensitive.[1] It must be handled under inert atmosphere (

or

).[1]

Property	Value
IUPAC Name	2-Methoxy-5-methylbenzoyl chloride
CAS Number	25045-35-6
Molecular Formula	
Molecular Weight	184.62 g/mol
Physical State	Colorless to pale yellow liquid / Low-melting solid
Boiling Point	128–129 °C at 8 mmHg
Density	1.146 g/mL (25 °C)
Reactivity	Hydrolyzes rapidly to 2-methoxy-5-methylbenzoic acid; reacts violently with amines/alcohols.[1]

Part 3: Synthesis & Manufacturing Pathways

The industrial synthesis follows a linear pathway starting from p-Cresol.[1] The critical step is the "locking" of the methoxy group prior to acyl chloride formation to prevent side reactions.

Validated Synthetic Protocol

Step 1: Precursor Synthesis (Kolbe-Schmitt & Methylation)[1]

- Starting Material:p-Cresol is carboxylated (Kolbe-Schmitt reaction) to form p-Cresotic acid (2-hydroxy-5-methylbenzoic acid).[1]
- Etherification: The phenolic hydroxyl is methylated using Dimethyl Sulfate (DMS) or Methyl Iodide () in basic media (/Acetone) to yield 2-Methoxy-5-methylbenzoic acid (CAS: 25045-36-7).[1]

Step 2: Acyl Chloride Formation (The Core Reaction)

This step utilizes Thionyl Chloride (

) with Dimethylformamide (DMF) as a nucleophilic catalyst.[\[1\]](#)

Reagents:

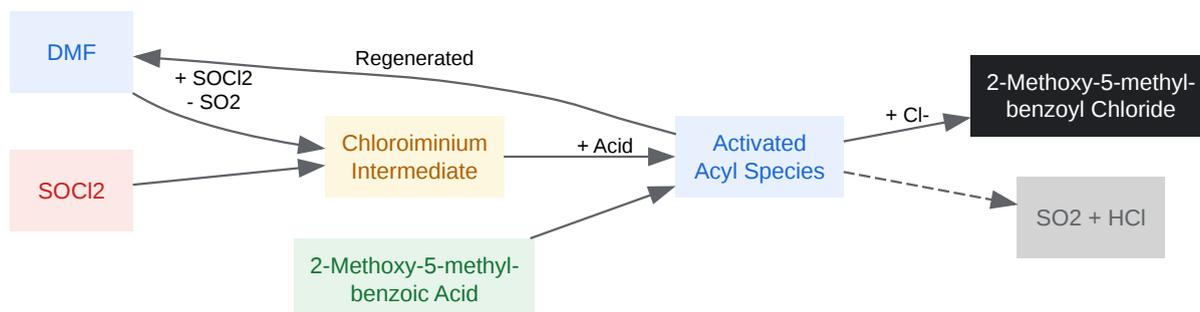
- 2-Methoxy-5-methylbenzoic acid (1.0 eq)[\[1\]](#)
- Thionyl Chloride (1.2 – 1.5 eq)[\[1\]](#)
- DMF (Catalytic, 0.05 eq)[\[1\]](#)
- Solvent: Toluene or Dichloromethane (DCM)[\[1\]](#)

Procedure:

- Charge: Place the acid and dry toluene in a reactor under .
- Catalyst: Add catalytic DMF. Note: DMF is essential to form the Vilsmeier-Haack type intermediate, significantly lowering the activation energy.[\[1\]](#)
- Addition: Add dropwise at room temperature. Evolution of and gas will be observed.[\[1\]](#)[\[8\]](#)
- Reflux: Heat to 60–70°C for 2–3 hours until gas evolution ceases.
- Workup: Distill off excess and solvent under reduced pressure.
- Isolation: The residue is vacuum distilled (bp 128°C @ 8 mmHg) to yield the pure acid chloride.[\[1\]](#)

Mechanistic Visualization (DMF Catalysis)

The following diagram illustrates the catalytic cycle where DMF activates the thionyl chloride, a critical concept for process optimization.



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Caption: The Vilsmeier-Haack type catalytic cycle where DMF reacts with thionyl chloride to form a reactive chloroiminium species, facilitating the conversion of the carboxylic acid.[1]

Part 4: Applications in Drug Development

Benzamide Library Synthesis (SAR)

The primary utility of this intermediate is the synthesis of 5-methyl orthopramides.[1] By reacting **2-methoxy-5-methylbenzoyl chloride** with various diamines (e.g., N,N-diethylethylenediamine), researchers create analogs of Tiapride to study binding affinity.[1]

General Coupling Protocol:

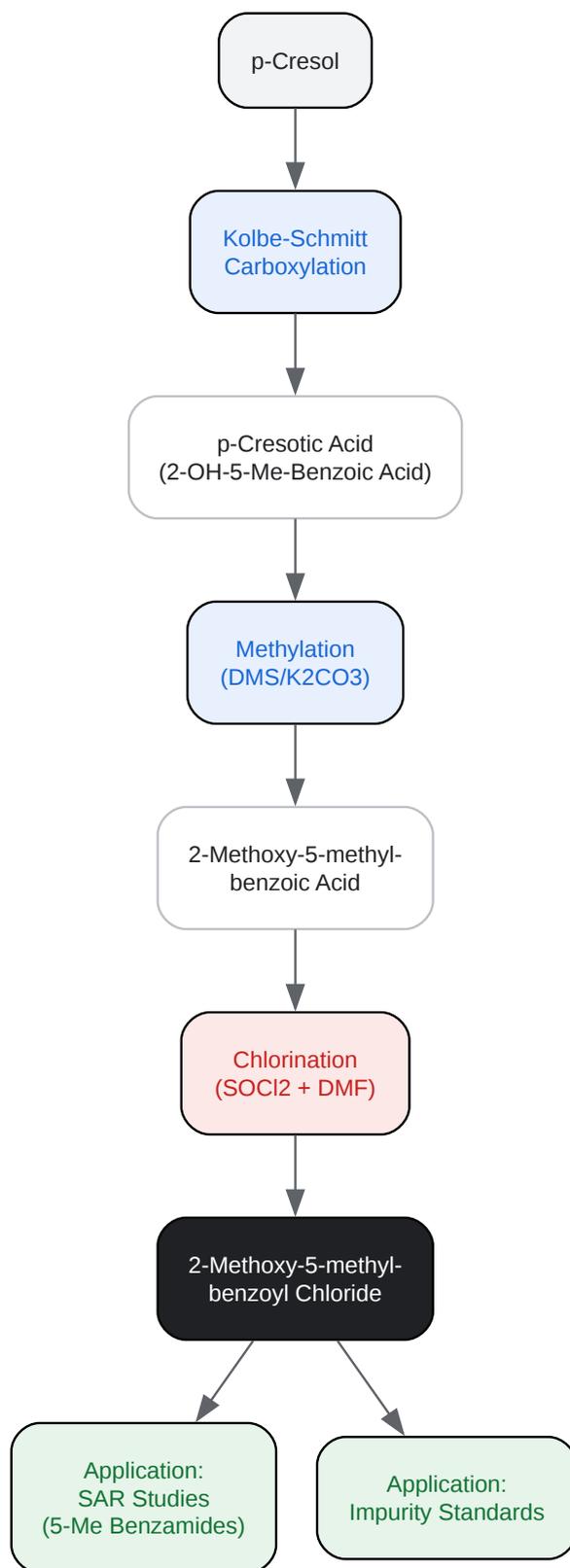
- Solvent: THF or DCM (Anhydrous).[1]
- Base: Triethylamine () or Diisopropylethylamine (DIPEA) to scavenge HCl.[1]
- Temperature: to RT.

- Yield: Typically >90% due to the high reactivity of the acyl chloride.

Research Tools & Impurity Standards

In the manufacturing of Sulpiride or Tiapride, the 5-methyl analog can appear as a process impurity if the starting salicylic acid contained p-cresotic acid impurities.^[1] Therefore, **2-methoxy-5-methylbenzoyl chloride** is used to synthesize analytical standards for impurity profiling in QC laboratories.^[1]

Synthetic Workflow Diagram



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Caption: Industrial lineage from p-Cresol to the target Acyl Chloride and its downstream applications.

Part 5: Handling & Stability

Stability Profile

- Moisture Sensitivity: High.[1] Hydrolyzes to acid and HCl gas upon contact with moist air.[1] White "smoke" (HCl mist) is a visual indicator of degradation.[1]
- Storage: Store at

to

under Argon.
- Shelf Life: 6–12 months if strictly anhydrous.[1]

Analytical Validation

To verify the identity of the acid chloride before use (since it is difficult to chromatograph directly due to hydrolysis):

- Derivatization: Take a

aliquot.[1]
- Quench: Add to

dry Methanol (creates the Methyl Ester).
- Analysis: Run GC-MS or HPLC on the Methyl 2-methoxy-5-methylbenzoate.
 - Reference: The methyl ester is stable and provides a sharp peak, confirming the purity of the reactive acyl chloride.

References

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- To cite this document: BenchChem. [2-Methoxy-5-methylbenzoyl Chloride: Technical Profile & Synthetic Guide[1]]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1339918#discovery-and-history-of-2-methoxy-5-methylbenzoyl-chloride]

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